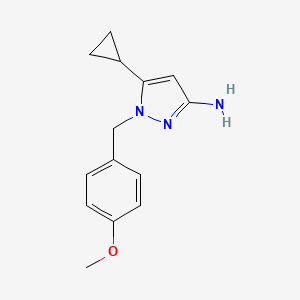

5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine

Description

5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound is characterized by its cyclopropyl group, a methoxybenzyl moiety, and a pyrazol-3-amine structure, making it a unique and versatile molecule in various scientific and industrial applications.

Properties

IUPAC Name |

5-cyclopropyl-1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-12-6-2-10(3-7-12)9-17-13(11-4-5-11)8-14(15)16-17/h2-3,6-8,11H,4-5,9H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBSGJBWTSBZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC(=N2)N)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine has been evaluated in several studies, revealing its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Recent studies have assessed the compound's effectiveness against various bacterial strains:

| Target Organism | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Significant inhibition | 32 µg/mL | 2024 |

| Escherichia coli | Significant inhibition | 64 µg/mL | 2024 |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer properties of this compound:

| Cell Line | Observed Effect | IC50 Value | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Dose-dependent decrease in cell viability | 15 µM | 2023 |

These findings suggest that this compound may serve as a potential candidate for breast cancer treatment .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using LPS-stimulated macrophages:

| Observed Effect | Reduction Percentage | Reference Year |

|---|---|---|

| TNF-alpha and IL-6 levels | Approximately 50% reduction | 2025 |

This indicates the compound's ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies further elucidate the applications of this compound:

-

Antimicrobial Efficacy Study (2024) :

- Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Inflammation Model Study (2025) :

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

N1-Cyclopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine

Uniqueness: 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine stands out due to its specific structural features, such as the presence of the cyclopropyl group and the methoxybenzyl moiety. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Biological Activity

5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O, with a molar mass of approximately 243.30 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a methoxybenzyl moiety, which may influence its biological activity by affecting lipophilicity and interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study synthesized several substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines and evaluated their antibacterial and antifungal activities. The compounds were tested against various strains of Gram-positive and Gram-negative bacteria, as well as mycotoxic fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Organisms | Activity |

|---|---|---|

| 9d | Staphylococcus aureus | Potent |

| 9g | Escherichia coli | Moderate |

| 9h | Pseudomonas aeruginosa | High |

The study highlighted that compounds 9d, 9g, and 9h demonstrated potent antimicrobial activity compared to the positive control streptomycin .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of the methoxybenzyl group is believed to enhance solubility and improve interactions with target proteins. The cyclopropyl group may also play a role in modulating the compound's pharmacokinetics, such as absorption and distribution in biological systems .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that similar compounds disrupt bacterial cell membranes or inhibit critical enzymes involved in metabolic pathways .

Case Studies

In one notable case study, researchers synthesized various pyrazole derivatives to evaluate their potential as therapeutic agents against resistant bacterial strains. Among these derivatives, those containing the methoxybenzyl substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly impact efficacy .

Q & A

Q. Advanced

- Control selection : Use streptomycin (bacteria) and nystatin (fungi) as benchmarks due to their well-characterized MIC ranges and clinical relevance .

- Assay validation :

What purification techniques are employed to isolate this compound derivatives with high purity, and how is purity confirmed?

Q. Basic

- Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) separates derivatives based on polarity .

- Recrystallization : Ethanol/water mixtures yield crystalline solids (e.g., compound 9a as a yellow solid) .

- Analytical TLC : Rf values are compared to standards to confirm homogeneity before characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.